1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose

説明

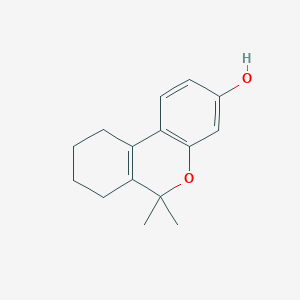

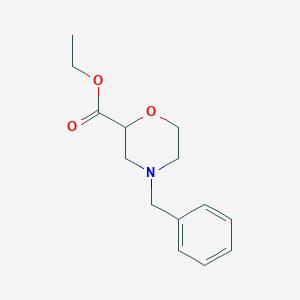

The compound 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is a chemically modified sugar molecule that is often used as an intermediate in the synthesis of more complex molecules. It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions of the pentofuranose sugar and the absence of a hydroxyl group at the 2 position, which is replaced by hydrogen, making it a deoxy sugar.

Synthesis Analysis

The synthesis of related acetylated pentofuranose derivatives has been reported in the literature. For instance, the synthesis of 1,4-Di-O-acetyl-2,3-dideoxy-α/β-D-pentofuranose and -pentopyranose starting from D-mannitol has been described, showcasing the versatility of sugar alcohols as starting materials for the synthesis of deoxy sugars . Although not directly about 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, this study provides insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of acetylated pentofuranose derivatives is typically elucidated using spectroscopic methods such as NMR. For example, the 1H-NMR and 13C-NMR spectra of diacetylated pentofuranose compounds have been provided, which are crucial for confirming the structure and purity of these molecules . These techniques are essential for the structural analysis of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose as well.

Chemical Reactions Analysis

The reactivity of acetylated pentofuranose derivatives can be complex. A study has shown that peroxynitrite reacts with a related compound, 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine, to form a novel nitration product . This indicates that acetylated pentofuranoses can undergo oxidation and nitration reactions under certain conditions, which could be relevant for the chemical behavior of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated pentofuranose derivatives are influenced by their functional groups. The acetyl groups increase the lipophilicity of the sugar, which can affect its solubility and reactivity. The deoxy feature at the 2 position also impacts the molecule's reactivity and interaction with other chemical entities. While specific data on 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is not provided, the properties of similar compounds suggest that it would exhibit similar behavior in terms of solubility and reactivity .

科学的研究の応用

Synthesis and Biological Activity

Anti-cancer Activity : 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-4-thio-D-erythro-pentofuranose, a compound related to 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, was used to synthesize novel nucleosides with 5-azacytosine. These nucleosides exhibited significant cytotoxicity against various human cancer cell lines (Tiwari et al., 2003).

Precursor for Stereospecific Synthesis : The compound was utilized as a convenient precursor for the stereospecific synthesis of nucleoside analogues. These analogues have potential as antiviral agents (Mathé et al., 1999).

DNA Damage Biomarker : In a study exploring peroxynitrite's reaction with guanosine, a novel compound featuring the 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose moiety was identified. This compound could serve as a biomarker for peroxynitrite-induced DNA damage (Niles et al., 2001).

Structural and Synthetic Studies

X-ray Structural Analysis : The X-ray diffraction of a derivative, 1,3,4-tri-O-acetyl-2-deoxy-beta-d-erythro-pentopyranose, was conducted to understand its crystal structure, aiding in the comprehension of its chemical properties (Chen et al., 2009).

Enzymatic Synthesis : The compound was utilized in the enzymatic synthesis of 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine, highlighting its role in developing nucleoside analogues with potential pharmaceutical applications (Barai et al., 2002).

将来の方向性

特性

IUPAC Name |

[(2R,3S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGMBTAACMQRSS-MTULOOOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](CC(O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)